Urolignoside

Beschreibung

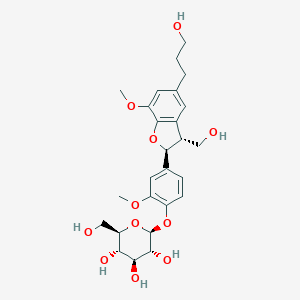

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O11/c1-33-18-10-14(5-6-17(18)35-26-23(32)22(31)21(30)20(12-29)36-26)24-16(11-28)15-8-13(4-3-7-27)9-19(34-2)25(15)37-24/h5-6,8-10,16,20-24,26-32H,3-4,7,11-12H2,1-2H3/t16-,20+,21+,22-,23+,24+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAPVWGUAUDHRY-KUCLMONLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317999 | |

| Record name | Urolignoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131723-83-6 | |

| Record name | Urolignoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131723-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urolignoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Urolignoside?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolignoside is a neolignan glycoside, a class of naturally occurring phenolic compounds. It is found in various plant species, including Lysimachia clethroides and the fruits of Cinnamomum zeylanicum. Structurally, it is characterized by a dihydrobenzofuran ring system linked to a methoxyphenyl group, with a glucose moiety attached via a glycosidic bond. Preliminary studies have highlighted the antioxidant and radical scavenging properties of this compound, suggesting its potential for further investigation in the context of oxidative stress-related pathologies. This document provides a detailed overview of the chemical structure, properties, and known biological activities of this compound, along with relevant experimental protocols.

Chemical Structure and Properties

This compound possesses a complex stereochemistry that is crucial for its biological activity. The core structure is a 2,3-dihydrobenzofuran (B1216630) ring, substituted with a hydroxymethyl group at the 3-position and a 3-hydroxypropyl group at the 5-position. A methoxy (B1213986) group is present at the 7-position of this ring system. The 2-position of the dihydrobenzofuran ring is connected to a 2-methoxyphenoxy group, which in turn is glycosidically linked to a β-D-glucopyranoside unit.

The systematic IUPAC name for this compound is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol[1][2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₃₄O₁₁ | [1][3] |

| Molecular Weight | 522.54 g/mol | [3] |

| CAS Number | 131723-83-6 | |

| Appearance | Powder | |

| Solubility | DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) | |

| Hydrogen Bond Acceptor Count | 11 | |

| Hydrogen Bond Donor Count | 6 | |

| Rotatable Bond Count | 10 |

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum of this compound would be complex, exhibiting characteristic signals for the aromatic protons on both the dihydrobenzofuran and methoxyphenyl rings. Distinct signals for the two methoxy groups would be observed as singlets, typically in the range of δ 3.5-4.0 ppm. The protons of the propyl side chain and the hydroxymethyl group would show characteristic multiplets. The anomeric proton of the glucose unit would appear as a doublet in the region of δ 4.5-5.5 ppm, with a coupling constant indicative of a β-glycosidic linkage. The remaining sugar protons would resonate in the δ 3.0-4.0 ppm region.

-

¹³C-NMR: The carbon NMR spectrum would show 26 distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons would resonate in the downfield region (δ 100-160 ppm). The anomeric carbon of the glucose unit would be identifiable around δ 100-105 ppm. The signals for the two methoxy carbons would appear around δ 55-60 ppm. The remaining aliphatic carbons of the dihydrobenzofuran core, the propyl side chain, the hydroxymethyl group, and the glucose moiety would be found in the upfield region of the spectrum.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₂₆H₃₄O₁₁ by providing a highly accurate mass measurement of the molecular ion. Fragmentation patterns observed in MS/MS experiments would correspond to the loss of the glucose moiety and subsequent fragmentation of the aglycone, further confirming the structure.

Biological Activity and Mechanism of Action

The primary biological activity reported for this compound is its antioxidant and radical scavenging capacity. This activity is attributed to the phenolic nature of the molecule.

Antioxidant Mechanism: Hydrogen Atom Transfer (HAT)

Lignans, the class of compounds to which this compound belongs, are known to exert their antioxidant effects primarily through a Hydrogen Atom Transfer (HAT) mechanism. In this process, the phenolic hydroxyl groups on the this compound molecule donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting this compound radical is stabilized by resonance, making it relatively unreactive and preventing it from propagating further radical reactions. The benzylic hydrogen atoms in the dihydrobenzofuran ring may also contribute to this radical scavenging activity.

Experimental Protocols

The following are detailed protocols for assays used to evaluate the antioxidant activity of this compound.

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound from Lysimachia clethroides is not extensively documented in readily available literature, a general procedure can be outlined based on standard phytochemical methods for isolating lignan (B3055560) glycosides. The process involves solvent extraction followed by multi-step column chromatography.

General Protocol:

-

Extraction: Air-dried and powdered aerial parts of Lysimachia clethroides are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. The fraction containing this compound would be determined by thin-layer chromatography (TLC) analysis.

-

Column Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol. Fractions are collected and monitored by TLC.

-

Further Purification: Fractions containing this compound are pooled and may require further purification using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated pure compound is then confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to test a range of concentrations.

-

Reaction Mixture: In a 96-well microplate, add 20 µL of each this compound dilution to separate wells. Add 180 µL of the 0.1 mM DPPH solution to each well. For the control, add 20 µL of methanol instead of the sample.

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

β-Carotene-Linoleic Acid Bleaching Assay

This assay evaluates the ability of an antioxidant to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene.

Protocol:

-

Preparation of β-Carotene-Linoleic Acid Emulsion: Dissolve 2 mg of β-carotene in 10 mL of chloroform. To 1 mL of this solution, add 20 mg of linoleic acid and 200 mg of Tween 40. Remove the chloroform using a rotary evaporator at 40°C. Immediately add 50 mL of distilled water and shake vigorously to form an emulsion.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Reaction Mixture: In a 96-well microplate, add 200 µL of the β-carotene-linoleic acid emulsion to each well. Add 50 µL of each this compound dilution to separate wells. For the control, add 50 µL of the solvent instead of the sample.

-

Incubation and Measurement: Measure the initial absorbance of each well at 470 nm (t=0). Incubate the plate at 50°C for 2 hours. After incubation, measure the final absorbance at 470 nm (t=2h).

-

Calculation: The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching using the following formula: % Inhibition = [ 1 - (Absorbance of Sample at t=0 - Absorbance of Sample at t=2h) / (Absorbance of Control at t=0 - Absorbance of Control at t=2h) ] x 100

Visualizations

The following diagrams illustrate the general workflow for the isolation of this compound and its proposed antioxidant mechanism.

References

Urolignoside: A Technical Deep-Dive into its Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urolignoside, a naturally occurring lignan (B3055560) derivative found in plants such as Salacia chinensis and Camellia amplexicaulis, is emerging as a compound of interest for its potential health benefits. This technical guide synthesizes the current understanding of the antioxidant mechanism of action of this compound, providing an in-depth analysis of its direct free-radical scavenging capabilities and its role in modulating cellular antioxidant defense pathways. This document is intended to serve as a comprehensive resource, consolidating available data, detailing experimental methodologies, and visualizing complex biological processes to facilitate further research and drug development efforts.

Introduction

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism and play a dual role in biological systems. While essential for signaling pathways and immune responses, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants mitigate the damaging effects of ROS through various mechanisms. This compound has been identified as a potent antioxidant, and this guide will explore the molecular underpinnings of this activity.

Core Antioxidant Mechanisms of this compound

The antioxidant strategy of this compound appears to be two-pronged, involving both direct interaction with free radicals and the modulation of endogenous antioxidant systems.

Direct Radical Scavenging Activity

This compound has demonstrated significant efficacy in directly neutralizing free radicals. This activity is primarily attributed to its chemical structure, which facilitates the donation of hydrogen atoms or electrons to stabilize reactive oxygen species.

Data Summary: In Vitro Antioxidant Assays

Quantitative data from in vitro assays provide evidence for the direct antioxidant capacity of this compound. The following table summarizes the available data.

| Assay | Concentration | Incubation Time | Result | Reference |

| DPPH Radical Scavenging | 12.5 mg/L | 20 min | Significant, dose-dependent activity | [1] |

| DPPH Radical Scavenging | 25 mg/L | 20 min | Significant, dose-dependent activity | [1] |

| β-carotene-linoleate model | 50 mg/L | 2 hr | Dose-dependent antioxidant activity | [1] |

| β-carotene-linoleate model | 100 mg/L | 2 hr | Dose-dependent antioxidant activity | [1] |

Note: The data presented is based on information from a commercial supplier and awaits full validation from peer-reviewed primary literature[1].

Experimental Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared and kept in the dark.

-

Various concentrations of the this compound solution are added to the DPPH solution.

-

The mixture is incubated at room temperature for a specified time (e.g., 20 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

-

The radical scavenging activity is calculated as the percentage of DPPH discoloration compared to a control (DPPH solution without the antioxidant). Ascorbic acid or Trolox is commonly used as a positive control.

-

-

β-Carotene-Linoleate Model Assay:

-

A solution of β-carotene in chloroform (B151607) is prepared.

-

Linoleic acid and Tween 80 are added to the β-carotene solution.

-

The chloroform is evaporated under vacuum to form a film.

-

Oxygenated distilled water is added, and the mixture is shaken to form an emulsion.

-

Aliquots of the emulsion are transferred to test tubes containing different concentrations of this compound.

-

The tubes are incubated at a specific temperature (e.g., 50°C) for a set duration (e.g., 2 hours).

-

The absorbance is measured periodically at 470 nm.

-

The antioxidant activity is determined by comparing the rate of β-carotene bleaching in the presence of this compound to that of a control.

-

Workflow for DPPH Radical Scavenging Assay

Modulation of Endogenous Antioxidant Defense Systems

Beyond direct scavenging, a key mechanism for many polyphenolic antioxidants is the upregulation of the cellular antioxidant machinery. This is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. While direct evidence for this compound's activity on this pathway is still forthcoming, its structural similarity to other Nrf2-activating polyphenols suggests this is a highly probable mechanism of action.

The Nrf2-ARE Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, including:

-

Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.

-

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme to produce the antioxidant biliverdin.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme.

Hypothesized Nrf2-ARE Activation by this compound

References

Urolignoside and its Putative Role in Mitigating Oxidative Stress Through Free Radical Scavenging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of chronic and degenerative diseases. Urolignoside, a dihydrobenzofuran lignan (B3055560) found in medicinal plants such as Salacia chinensis and Camellia amplexicaulis, is emerging as a compound of interest for its potential antioxidant properties. This technical guide consolidates the current understanding of the role of lignans (B1203133), particularly those with a dihydrobenzofuran core, in free radical scavenging and explores the putative mechanisms by which this compound may contribute to cellular antioxidant defenses, with a focus on direct radical quenching and the potential activation of the Nrf2 signaling pathway. This document aims to provide a comprehensive resource for researchers and professionals in drug development by detailing relevant experimental protocols, presenting comparative data from related compounds, and visualizing key molecular pathways.

Introduction to this compound and Oxidative Stress

This compound is a lignan, a class of polyphenolic compounds widely distributed in the plant kingdom. Lignans are recognized for their diverse biological activities, including antioxidant and anti-inflammatory effects. Structurally, this compound is a dihydrobenzofuran neolignan, a scaffold that has been associated with potent antioxidant activity in several studies.

Free radicals, such as superoxide (B77818) (O₂⁻), hydroxyl (•OH), and nitric oxide (NO•), are highly reactive molecules that can inflict damage on vital cellular components, including lipids, proteins, and DNA. This damage, termed oxidative stress, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate oxidative stress by neutralizing free radicals, thereby preventing cellular damage.

While direct experimental evidence on the free radical scavenging activity of this compound is currently limited, its chemical structure and the known antioxidant properties of the lignan class of compounds and the plant species in which it is found suggest a significant potential for such activity.

Mechanisms of Free Radical Scavenging by Lignans

Lignans can exert their antioxidant effects through several mechanisms:

-

Direct Radical Scavenging: Phenolic hydroxyl groups present in the structure of many lignans can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting lignan radical is often stabilized by resonance, making it less reactive. Lignans containing catechol (3,4-dihydroxyphenyl) or guaiacyl (3-methoxy-4-hydroxyphenyl) moieties are particularly effective radical scavengers[1].

-

Metal Ion Chelation: Some lignans can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are known to catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.

-

Activation of Endogenous Antioxidant Systems: A crucial mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[2][3].

The Nrf2 Signaling Pathway: A Potential Target for this compound

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances[2][3].

Several lignans have been shown to activate the Nrf2 pathway, suggesting that this could be a key mechanism for their antioxidant and anti-inflammatory effects. Given that this compound belongs to the lignan family, it is plausible that it may also modulate this critical protective pathway.

Quantitative Antioxidant Activity Data of Structurally Related Compounds

Table 1: DPPH Radical Scavenging Activity of Related Lignans and Extracts

| Compound/Extract | IC₅₀/EC₅₀ (µM or µg/mL) | Reference Compound | Reference IC₅₀/EC₅₀ | Source |

| Dihydrobenzofuran neolignan derivative (Lycocernuaside C) | 8.6 ± 0.2 µM | Ascorbic Acid | 23.6 ± 0.8 µM | |

| Dihydrobenzofuran neolignan derivative (Cedrusin) | 13.7 ± 0.4 µM | Ascorbic Acid | 23.6 ± 0.8 µM | |

| Salacia chinensis root extract (50% acetone) | Not reported in IC₅₀ | Trolox | - | |

| Camellia japonica flower extract | 86.8 µg/mL | - | - | |

| Camellia sinensis leaf extract | 69.51 µg/mL | Ascorbic Acid | 10.70 µg/mL |

Table 2: ABTS Radical Scavenging Activity of Related Lignans and Extracts

| Compound/Extract | IC₅₀/EC₅₀ (µM or µg/mL) | Reference Compound | Reference IC₅₀/EC₅₀ | Source |

| Secoisolariciresinol | 80 µM | - | - | |

| Salacia chinensis root extract (50% acetone) | 414 mM TE/g | Trolox | - | |

| Camellia japonica leaf extract | 23.74 µg/mL | - | - |

Detailed Experimental Protocols

To facilitate further research into the antioxidant properties of this compound, detailed protocols for key in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Principle: The reduction of the DPPH radical is followed by monitoring the decrease in its absorbance at approximately 517 nm.

-

Reagents and Equipment:

-

DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

-

This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Methanol or ethanol

-

UV-Vis spectrophotometer

-

96-well microplate (optional)

-

-

Procedure:

-

Prepare a series of dilutions of the this compound stock solution.

-

In a test tube or microplate well, add a specific volume of the this compound solution (e.g., 100 µL).

-

Add a fixed volume of the DPPH solution (e.g., 100 µL).

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

A control is prepared using the solvent instead of the this compound solution. A blank contains only the solvent.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

References

- 1. Chemical studies on antioxidant mechanisms and free radical scavenging properties of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The promising antioxidant effects of lignans: Nrf2 activation comes into view | Semantic Scholar [semanticscholar.org]

- 3. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Lignan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: While the specific derivatization of urolignosides remains a nascent field with limited dedicated literature, the broader class of lignans, to which urolignosides belong, offers a rich landscape of synthetic derivatives with significant and diverse bioactivities. Lignans are a large group of polyphenolic compounds derived from the shikimic acid pathway, characterized by the dimerization of two phenylpropane units. Their diverse structures have served as a fertile ground for medicinal chemists, leading to the development of numerous derivatives with enhanced or novel therapeutic properties. This technical guide provides an in-depth overview of the synthesis, bioactivities, and mechanisms of action of various lignan (B3055560) derivatives, offering a valuable resource for researchers in drug discovery and development.

Quantitative Bioactivity Data of Lignan Derivatives

The following tables summarize the quantitative bioactivities of various synthetic lignan derivatives, categorized by their primary therapeutic potential.

Table 1: Anticancer Activity of Lignan Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1e | Lignan Glycoside | A549 (Lung) | 0.001 | [1] |

| HCT116 (Colon) | 0.0083 | [1] | ||

| MCF-7 (Breast) | 0.0021 | [1] | ||

| K562 (Leukemia) | 0.0012 | [1] | ||

| Thio-salvinal (4) | Benzothiophene Lignan | DLD-1 (Colon) | 0.57 | [2] |

| PANC-1 (Pancreatic) | 0.95 | |||

| A549 (Lung) | 0.63 | |||

| Compound 9 | Dibenzylbutyrolactone | T47D (Breast) | 8 | |

| Compound 14 | Dibenzylbutyrolactone | T47D (Breast) | 0.16 |

Table 2: Anti-inflammatory Activity of Lignan Derivatives

| Compound ID | Derivative Class | Assay | Inhibition/IC50 | Reference |

| (-)-6,6'-diaminohinokinin (4) | Dibenzylbutyrolactone | Rat Paw Edema (30 mg/kg) | 82% inhibition | |

| Leoligin Analog | Furan-type Lignan | NF-κB Inhibition | IC50 values reported | |

| Gomisin N | Dibenzocyclooctadiene | ROS Level | Significant increase | |

| Schisandrin A | Dibenzocyclooctadiene | NO and PGE2 Release | Decreased |

Table 3: Antioxidant Activity of Lignan Derivatives

| Compound ID | Derivative Class | Assay | IC50 (µg/mL) | Reference |

| Compound 8 | Furofuran Lignan | ABTS Radical Scavenging | 1.35 ± 0.01 | |

| DPPH Radical Scavenging | 2.94 ± 0.01 |

Experimental Protocols

This section details the methodologies for the synthesis and bioactivity evaluation of representative lignan derivatives.

Synthesis of Lignan Glycoside Analogue (1e)

This protocol is based on the synthesis of novel lignan glycosides as anticancer agents.

-

Starting Material: A suitable aglycone (lignan) and a protected glycosyl donor are required.

-

Glycosylation: The aglycone is reacted with the glycosyl donor in the presence of a Lewis acid catalyst (e.g., TMSOTf) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Deprotection: Once the glycosylation is complete, the protecting groups on the sugar moiety are removed. The specific deprotection conditions depend on the nature of the protecting groups used (e.g., Zemplén deacetylation for acetyl groups using sodium methoxide (B1231860) in methanol).

-

Purification: The final product is purified using column chromatography on silica (B1680970) gel with a suitable eluent system.

-

Characterization: The structure of the synthesized lignan glycoside is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized lignan derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

NF-κB Inhibition Assay

This protocol describes a method to assess the inhibitory effect of lignan derivatives on the NF-κB signaling pathway.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

-

Compound Treatment and Stimulation: The transfected cells are pre-treated with various concentrations of the lignan derivatives for a certain period before being stimulated with an NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α).

-

Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions.

-

Data Analysis: The inhibitory effect of the compounds on NF-κB activity is determined by the reduction in luciferase activity compared to the stimulated control. IC50 values can be calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Lignan derivatives exert their biological effects by modulating various cellular signaling pathways. The following diagrams illustrate some of the key pathways involved.

Figure 1: General experimental workflow for the synthesis and bioactivity evaluation of lignan derivatives.

References

Review of Urolignoside and its therapeutic potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Urolignoside is a lignan (B3055560), a class of polyphenolic compounds found in various plants. While lignans (B1203133), as a group, have garnered scientific interest for their potential health benefits, including antioxidant and anti-inflammatory properties, specific research on this compound is limited. This technical guide aims to provide a comprehensive overview of the current knowledge on this compound, focusing on its chemical properties, natural sources, and putative therapeutic activities. However, a significant gap in the scientific literature exists regarding quantitative data on its biological effects and the specific signaling pathways it modulates. This document will summarize the available information and highlight the areas where further research is critically needed to fully elucidate the therapeutic potential of this compound.

Introduction

Lignans are a diverse group of phytochemicals derived from the oxidative dimerization of two phenylpropanoid units. They are widely distributed in the plant kingdom and are precursors to the mammalian enterolignans, enterodiol (B191174) and enterolactone, which are produced by the gut microbiota and are known to exert various biological effects. This compound, a specific lignan glycoside, has been identified in several plant species. This guide provides a detailed overview of its known characteristics.

Chemical Profile of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₄O₁₁ | --INVALID-LINK-- |

| Molecular Weight | 522.5 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol | --INVALID-LINK-- |

| Synonyms | (7S,8R)-Urolignoside, this compound | --INVALID-LINK-- |

Natural Sources

This compound has been isolated from a variety of plant species, suggesting its distribution across different plant families.

| Plant Species | Family |

| Salacia chinensis | Celastraceae |

| Cinnamomum verum (Cinnamon) | Lauraceae |

| Camellia amplexicaulis | Theaceae |

Therapeutic Potential (Qualitative Overview)

While quantitative data for this compound is scarce, the therapeutic potential of lignans, in general, suggests areas where this compound might exhibit activity. It is important to emphasize that the following are potential areas of investigation for this compound and are not based on specific experimental evidence for this compound.

Antioxidant Activity

Lignans are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. This activity is a key area for future quantitative investigation of this compound.

Anti-inflammatory Effects

Many polyphenolic compounds, including lignans, have demonstrated anti-inflammatory effects. This is often mediated through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The potential of this compound to inhibit pro-inflammatory enzymes and cytokines warrants further study.

Anticancer Potential

Some lignans have been investigated for their potential anticancer activities, which may involve mechanisms such as induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. The cytotoxic effects of this compound against various cancer cell lines remain to be determined.

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of lignans suggest a potential role in neuroprotection. By mitigating oxidative stress and inflammation in the central nervous system, lignans could theoretically offer protection against neurodegenerative diseases. This is another promising, yet unexplored, avenue for this compound research.

Experimental Protocols for Future Research

To address the current knowledge gap, the following standard experimental protocols are recommended for quantifying the therapeutic potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a colorless compound. The degree of discoloration, measured by the decrease in absorbance at a specific wavelength (typically around 517 nm), is proportional to the radical scavenging activity of the antioxidant.

Protocol:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration of 0.1 mM.

-

Sample Preparation: Prepare a series of dilutions of this compound in the same solvent.

-

Reaction: Mix a fixed volume of the DPPH solution with varying concentrations of the this compound solution. A control containing the solvent instead of the this compound solution should also be prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined by plotting the percentage of inhibition against the concentration of this compound.

β-Carotene-Linoleic Acid Bleaching Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene.

Principle: Linoleic acid, upon oxidation, generates free radicals that attack the highly unsaturated β-carotene. This leads to the bleaching of β-carotene's characteristic orange color. An antioxidant can prevent this bleaching by neutralizing the free radicals.

Protocol:

-

Preparation of β-carotene-linoleic acid emulsion: Dissolve β-carotene in chloroform (B151607). Add linoleic acid and an emulsifier (e.g., Tween 40). Remove the chloroform using a rotary evaporator. Add oxygenated distilled water and shake vigorously to form an emulsion.

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent.

-

Reaction: Add the this compound solutions to aliquots of the β-carotene-linoleic acid emulsion. A control containing the solvent instead of the this compound solution should be included.

-

Incubation: Incubate the samples in a water bath at a specific temperature (e.g., 50°C) for a set period (e.g., 2 hours).

-

Measurement: Measure the absorbance of the samples at a specific wavelength (e.g., 470 nm) at regular intervals.

-

Calculation: The antioxidant activity can be expressed as the percentage of inhibition of β-carotene bleaching.

Proposed Signaling Pathways for Investigation

Based on the known activities of other lignans, the following signaling pathways are proposed as key targets for future mechanistic studies of this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Investigating whether this compound can inhibit the activation of NF-κB and the subsequent expression of pro-inflammatory genes would be a crucial step in understanding its potential anti-inflammatory effects.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a key role in inflammation and cancer. Determining the effect of this compound on the phosphorylation status of key MAPK proteins (e.g., ERK, JNK, p38) would provide insight into its potential anti-inflammatory and anticancer activities.

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Conclusion and Future Directions

Methodological & Application

Application Notes and Protocols for Urolignoside Extraction from Cinnamon Bark

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction, purification, and quantification of urolignoside from cinnamon bark (Cinnamomum spp.). Urolignosides are a class of lignans (B1203133) that have garnered interest for their potential pharmacological activities, including antioxidant properties[1][2]. The following protocols are designed to provide a reproducible methodology for obtaining this compound for research and drug development purposes. The procedure involves an initial ultrasound-assisted extraction with aqueous ethanol (B145695), followed by a multi-step purification process involving liquid-liquid partitioning and column chromatography. Quantification is achieved through High-Performance Liquid Chromatography (HPLC), and structural confirmation is performed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Urolignosides and Cinnamon Bark

Urolignosides are glycosides of lignans, a major class of phytoestrogens. They are found in various plant materials and have been the subject of research for their potential health benefits. Cinnamon bark, a widely used spice, is known to contain a diverse array of bioactive compounds, including cinnamaldehyde, eugenol, and various polyphenols. Notably, this compound has been identified in and purified from an aqueous extract of cinnamon, indicating that cinnamon bark is a viable source for this compound. The extraction and purification of urolignosides are crucial steps for their further pharmacological evaluation.

Experimental Protocols

Materials and Reagents

-

Cinnamon bark (finely ground powder)

-

Ethanol (95%, HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (B1210297) (ACS grade)

-

Deionized water

-

This compound analytical standard (>98% purity)

-

Diaion® HP-20 resin

-

Sephadex® LH-20 resin

-

Solid Phase Extraction (SPE) cartridges (C18)

-

0.45 µm syringe filters

Equipment

-

Ultrasonic bath

-

Rotary evaporator

-

Freeze dryer (lyophilizer)

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system with UV/PDA detector

-

Nuclear Magnetic Resonance (NMR) spectrometer

Extraction of Crude this compound

This protocol utilizes ultrasound-assisted extraction (UAE), a method known for its efficiency in extracting bioactive compounds from plant matrices.

Protocol: Ultrasound-Assisted Extraction

-

Sample Preparation: Weigh 100 g of finely ground cinnamon bark powder.

-

Solvent Addition: Place the powder in a 2 L Erlenmeyer flask and add 1 L of 70% aqueous ethanol (700 mL ethanol and 300 mL deionized water).

-

Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 300 W for 60 minutes at a controlled temperature of 50°C.

-

Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Re-extraction: Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery of the target compounds.

-

Solvent Evaporation: Combine the filtrates from all three extractions and concentrate the solution under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed.

-

Lyophilization: Freeze the remaining aqueous extract and lyophilize to obtain a dry crude extract powder. Store the crude extract at -20°C until further purification.

Purification of this compound

A multi-step purification process is employed to isolate this compound from the complex crude extract.

Protocol: Multi-Step Purification

-

Liquid-Liquid Partitioning:

-

Dissolve 10 g of the lyophilized crude extract in 200 mL of deionized water.

-

Transfer the aqueous solution to a 500 mL separatory funnel.

-

Perform liquid-liquid partitioning by adding 200 mL of ethyl acetate. Shake vigorously for 5 minutes and allow the layers to separate.

-

Collect the aqueous layer (lower layer). The ethyl acetate layer, containing less polar compounds, can be discarded or saved for other analyses.

-

Repeat the partitioning of the aqueous layer two more times with fresh ethyl acetate.

-

The resulting aqueous fraction is enriched with polar glycosides, including this compound.

-

-

Macroporous Resin Column Chromatography:

-

Pack a glass column (5 cm diameter x 50 cm length) with Diaion® HP-20 resin, pre-equilibrated with deionized water.

-

Load the aqueous fraction onto the column.

-

Wash the column with 2 bed volumes (BV) of deionized water to remove highly polar impurities such as sugars.

-

Elute the column with a stepwise gradient of aqueous ethanol:

-

2 BV of 20% ethanol

-

5 BV of 50% ethanol (this fraction is expected to contain this compound)

-

2 BV of 95% ethanol (to wash the column)

-

-

Collect fractions of the 50% ethanol eluate and monitor by TLC or HPLC to identify the fractions containing this compound.

-

-

Size Exclusion Chromatography:

-

Combine the this compound-rich fractions from the Diaion HP-20 column and concentrate using a rotary evaporator.

-

Pack a glass column (2.5 cm diameter x 100 cm length) with Sephadex® LH-20 resin, pre-equilibrated with methanol.

-

Dissolve the concentrated sample in a minimal amount of methanol and load it onto the Sephadex LH-20 column.

-

Elute the column with methanol at a flow rate of 1 mL/min.

-

Collect fractions and monitor by HPLC to obtain purified this compound.

-

-

Final Purification by Solid Phase Extraction (SPE):

-

For obtaining a highly pure sample for analytical standard preparation, the fractions from the Sephadex LH-20 column can be further purified using a C18 SPE cartridge.

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the sample dissolved in a small amount of water.

-

Wash with water to remove any remaining salts.

-

Elute the purified this compound with methanol.

-

Evaporate the solvent to obtain the final purified this compound.

-

Quantification by HPLC

Protocol: High-Performance Liquid Chromatography (HPLC)

-

HPLC System: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended for optimal separation.

-

Solvent A: 0.1% formic acid in deionized water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10-40% B

-

25-30 min: 40-90% B

-

30-35 min: 90% B

-

35-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection: UV detection at 280 nm.

-

Quantification: Prepare a calibration curve using a this compound analytical standard at five different concentrations (e.g., 10, 25, 50, 100, and 200 µg/mL). The concentration of this compound in the extracts is determined by comparing the peak area with the calibration curve.

Structural Confirmation by NMR

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., Methanol-d4).

-

Spectra Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on an NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Compare the obtained chemical shifts and coupling constants with published data for this compound to confirm its identity. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed for complete structural elucidation.

Data Presentation

Table 1: Summary of Extraction and Purification Yields

| Step | Input Mass (g) | Output Mass (g) | This compound Purity (%) | This compound Recovery (%) |

| Crude Extraction | 100 (bark powder) | 15.2 (crude extract) | ~1.5 | 100 |

| Liquid-Liquid Partitioning | 10 (crude extract) | 6.8 (aqueous fraction) | ~2.2 | 98 |

| Diaion HP-20 Chromatography | 6.8 (aqueous fraction) | 1.1 (50% ethanol fraction) | ~18 | 90 |

| Sephadex LH-20 Chromatography | 1.1 (50% ethanol fraction) | 0.18 (purified fraction) | >95 | 82 |

Note: The values presented are hypothetical and will vary depending on the quality of the cinnamon bark and the precise experimental conditions.

Table 2: HPLC Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | >0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Intra-day Precision (RSD%) | <2% |

| Inter-day Precision (RSD%) | <3% |

| Accuracy (Recovery %) | 97-103% |

Visualization of Workflows and Pathways

Caption: Experimental workflow for this compound extraction and analysis.

Caption: HPLC gradient profile for this compound quantification.

References

Application Note: Quantitative Analysis of Urolignoside using High-Performance Liquid Chromatography

Abstract

This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of Urolignoside, a lignan (B3055560) glycoside with significant antioxidant properties. The method is designed for researchers, scientists, and drug development professionals engaged in the analysis of natural products and pharmacokinetic studies. The protocol outlines procedures for sample preparation, chromatographic separation, and detection, and includes validation parameters for accuracy and precision.

Introduction

This compound is a lignan glycoside that has been identified in various plant species and is noted for its potential health benefits, primarily attributed to its antioxidant and radical scavenging activities.[1][2] As interest in the therapeutic potential of lignans (B1203133) grows, the need for a reliable quantitative method for this compound is critical for quality control of herbal formulations, pharmacokinetic analysis, and further pharmacological research. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC system coupled with UV detection, a common and accessible technique in most analytical laboratories.[3][4]

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

-

This compound Standard: Pure this compound (CAS: 131723-83-6) of known purity.[5]

-

Sample Preparation: Solid-Phase Extraction (SPE) cartridges (C18, 500 mg) may be required for complex matrices. Syringe filters (0.45 µm).

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1.

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-5 min, 10-30% B; 5-20 min, 30-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm (based on typical lignan absorbance) |

Table 1: HPLC Chromatographic Conditions for this compound Quantification

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation Protocol

The following is a general protocol for the extraction of this compound from a plant matrix. The protocol may need to be optimized based on the specific sample type.

-

Extraction:

-

Weigh 1 g of the homogenized and dried sample material.

-

Add 20 mL of 80% methanol.

-

Sonciate for 30 minutes at 40 °C.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants.

-

-

Purification (if necessary for complex matrices):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the pooled supernatant onto the SPE cartridge.

-

Wash the cartridge with 10 mL of water to remove polar impurities.

-

Elute the this compound with 10 mL of methanol.

-

-

Final Preparation:

-

Evaporate the solvent from the extract (or eluate) under reduced pressure.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines. A summary of typical validation parameters and their acceptable limits is provided in Table 2.

| Parameter | Specification |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

Table 2: Method Validation Parameters

Data Presentation

The concentration of this compound in the samples is determined by constructing a calibration curve from the peak areas of the working standard solutions.

| Standard Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | [Example Value] |

| 5 | [Example Value] |

| 10 | [Example Value] |

| 25 | [Example Value] |

| 50 | [Example Value] |

| 100 | [Example Value] |

Table 3: Example Calibration Curve Data for this compound

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

Caption: Workflow for this compound Quantification.

Logical Relationship of HPLC Parameters

The interplay of key HPLC parameters to achieve optimal separation is illustrated below.

Caption: Key HPLC Parameters for Separation.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound. This method can be readily implemented in a quality control or research laboratory setting. The provided protocols for sample preparation and analysis, along with the validation guidelines, will ensure accurate and precise results. Further optimization may be required for specific and complex sample matrices.

References

Revolutionizing Drug Discovery: A Detailed Protocol for LC-MS/MS Analysis of Urolignoside Metabolites

Introduction

Urolignosides, a class of metabolites derived from the dietary intake of lignans (B1203133), are gaining significant attention in the fields of pharmacology and drug development for their potential therapeutic effects. As the understanding of their bioactivity grows, the need for robust and sensitive analytical methods for their identification and quantification in biological matrices becomes paramount. This application note provides a comprehensive protocol for the analysis of urolignoside metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful technique offering high selectivity and sensitivity. This document is intended for researchers, scientists, and drug development professionals seeking to accurately characterize these promising compounds.

Experimental Protocols

This section details the necessary procedures for sample preparation, LC-MS/MS analysis, and data processing for the identification and quantification of this compound metabolites.

Sample Preparation from Biological Matrices (Urine and Plasma)

A critical step for accurate analysis is the efficient extraction of this compound metabolites from complex biological samples.

Materials:

-

Human urine or plasma samples

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

β-glucuronidase/sulfatase from Helix pomatia

-

Phosphate (B84403) buffer (0.8 M, pH 7.0)

-

Ethyl acetate (B1210297)

-

Internal Standard (IS) solution (e.g., Urolithin D)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Syringe filters (0.22 µm PVDF)

Protocol for Plasma Samples:

-

To 200 µL of plasma in a microcentrifuge tube, add 600 µL of acetonitrile containing 2% formic acid.[1]

-

Add a known concentration of the internal standard.

-

Vortex the mixture for 10 minutes, followed by sonication for 10 minutes.[1]

-

Centrifuge the sample at 17,000 x g for 10 minutes to precipitate proteins.[1]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of methanol.[1]

-

Filter the reconstituted sample through a 0.22 µm PVDF syringe filter before injection into the LC-MS/MS system.[1]

Protocol for Urine Samples (with enzymatic hydrolysis for conjugated metabolites):

-

To 1 mL of urine, add 750 µL of 0.8 M phosphate buffer (pH 7.0).

-

Add 25 µL of β-glucuronidase/sulfatase from Helix pomatia.

-

Incubate the mixture at 37°C for 1 hour to hydrolyze glucuronide and sulfate (B86663) conjugates.

-

Extract the hydrolyzed sample with 2 mL of ethyl acetate by vortexing for 5 minutes.

-

Centrifuge at 2500 rpm for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter prior to analysis.

Liquid Chromatography (LC) Method

Chromatographic separation is essential for resolving isomeric metabolites and reducing matrix effects.

LC Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 mm × 150 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-20 µL |

| Column Temperature | 30 °C |

| Gradient Elution | A typical gradient starts with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 95% B) to elute the analytes, followed by a re-equilibration step. A representative gradient is: 0-4 min, 5-95% B; 4-5 min, 95% B; 5.1-7 min, 5% B. |

Tandem Mass Spectrometry (MS/MS) Method

The mass spectrometer is used for the detection and quantification of the target this compound metabolites using Multiple Reaction Monitoring (MRM).

MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Ion Source Temperature | 350 °C |

| Nebulizer Gas | Nitrogen |

| Curtain Gas | Nitrogen |

| Collision Gas | Argon |

| MRM Transitions | See Table 1 for specific transitions. |

Data Presentation

Quantitative data for key this compound metabolites are summarized in the following table. These MRM transitions should be optimized for the specific instrument being used.

Table 1: MRM Transitions for this compound Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Urolithin A | 227.1 | 199.1 | -20 |

| Urolithin B | 211.1 | 183.1 | -20 |

| Urolithin C | 243.0 | 187.0 | -25 |

| Urolithin D | 259.0 | 213.0 | -25 |

| Urolithin A-glucuronide | 403.1 | 227.1 | -22 |

| Urolithin B-glucuronide | 387.1 | 211.1 | -22 |

| Enterodiol | 301.1 | 133.1 | -30 |

| Enterolactone | 297.1 | 253.1 | -25 |

Note: Collision energies are starting points and should be optimized for the specific instrument and conditions.

Visualizations

This compound Metabolic Pathway

Lignans from dietary sources are metabolized by the gut microbiota into enterolignans, which are then absorbed and further metabolized by the host.

Caption: Metabolic conversion of dietary lignans to urolignosides.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of this compound metabolites is depicted below.

Caption: Workflow for this compound metabolite analysis.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Urolignoside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vitro antioxidant capacity of Urolignoside using three common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, FRAP (Ferric Reducing Antioxidant Power), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization.

Introduction to this compound and Antioxidant Activity

This compound is a lignan (B3055560) derivative with a molecular weight of 522.54 g/mol .[1][2] Lignans are a class of polyphenolic compounds found in plants, and many exhibit significant biological activities, including antioxidant properties. Preliminary data suggests that this compound possesses potent free radical scavenging activity against the DPPH radical.[1] The evaluation of its antioxidant potential is crucial for understanding its therapeutic promise in conditions associated with oxidative stress. This compound is soluble in solvents such as DMSO, pyridine, methanol (B129727), and ethanol (B145695).[2]

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[3] DPPH is a stable free radical with a deep violet color, which turns yellow upon reduction by an antioxidant. The degree of discoloration is proportional to the antioxidant's capacity to donate a hydrogen atom or electron.

Data Presentation (Hypothetical)

Note: The following data is for illustrative purposes only and represents a potential outcome of the described protocol.

Table 1: DPPH Radical Scavenging Activity of this compound

| Concentration (µg/mL) | % Inhibition (Mean ± SD) |

| 10 | 15.2 ± 1.8 |

| 25 | 35.8 ± 2.5 |

| 50 | 52.1 ± 3.1 |

| 100 | 78.5 ± 4.2 |

| IC50 (µg/mL) | 48.2 |

Experimental Protocol

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

Pipettes and tips

Procedure:

-

Preparation of DPPH Solution:

-

Prepare a 0.1 mM stock solution of DPPH in methanol. Protect the solution from light.

-

-

Preparation of this compound and Standard Solutions:

-

Prepare a stock solution of this compound in methanol.

-

From the stock solution, prepare a series of dilutions to achieve final concentrations ranging from 10-100 µg/mL.

-

Prepare a similar dilution series for the positive control, ascorbic acid.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of the different concentrations of this compound or the standard to the respective wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

Experimental Workflow: DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically.

Data Presentation (Hypothetical)

Note: The following data is for illustrative purposes only and represents a potential outcome of the described protocol.

Table 2: Ferric Reducing Antioxidant Power of this compound

| Concentration (µg/mL) | FRAP Value (µM Fe²⁺ equivalents) (Mean ± SD) |

| 10 | 85.3 ± 5.2 |

| 25 | 210.1 ± 10.8 |

| 50 | 450.6 ± 22.5 |

| 100 | 890.2 ± 45.1 |

Experimental Protocol

Materials:

-

This compound

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 593 nm

-

Water bath

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C in a water bath before use.

-

-

Preparation of this compound and Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of dilutions to achieve final concentrations ranging from 10-100 µg/mL.

-

Prepare a standard curve using different concentrations of FeSO₄.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the sample or standard to each well.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for 4 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 593 nm.

-

-

Calculation:

-

The FRAP value is determined from the standard curve of FeSO₄ and is expressed as µM of Fe²⁺ equivalents.

-

Experimental Workflow: FRAP Assay

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed ABTS•⁺ has a blue-green color, which is decolorized in the presence of an antioxidant. The extent of decolorization is proportional to the antioxidant concentration.

Data Presentation (Hypothetical)

Note: The following data is for illustrative purposes only and represents a potential outcome of the described protocol.

Table 3: ABTS Radical Scavenging Activity of this compound

| Concentration (µg/mL) | % Inhibition (Mean ± SD) |

| 5 | 18.3 ± 2.1 |

| 10 | 38.9 ± 3.5 |

| 20 | 60.2 ± 4.8 |

| 40 | 85.7 ± 5.9 |

| IC50 (µg/mL) | 15.5 |

Experimental Protocol

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 734 nm

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

-

Before use, dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of this compound and Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of dilutions to achieve final concentrations ranging from 5-40 µg/mL.

-

Prepare a similar dilution series for the positive control, Trolox.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the sample or standard to each well.

-

Add 180 µL of the diluted ABTS•⁺ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•⁺ scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank (ABTS•⁺ solution without sample) and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

-

Experimental Workflow: ABTS Assay

References

Application Notes and Protocols for Assessing Cell Viability of Urolignoside using MTT and MTS Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolignoside is a natural compound found in certain plants. As with any novel compound being investigated for therapeutic potential, a critical initial step is to determine its effect on cell viability. This document provides detailed protocols for two common colorimetric assays, MTT and MTS, to assess the cytotoxic or cytostatic effects of this compound on cultured cell lines. These assays are fundamental in drug discovery and toxicology for quantifying cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[2] The insoluble formazan is then solubilized, and the absorbance is measured. The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a second-generation assay that produces a water-soluble formazan product, simplifying the protocol by eliminating the solubilization step.

Note: As of the last update, specific data on the effects of this compound in MTT or MTS assays, including IC50 values, are not available in the public domain. The following protocols are provided as a general guideline for researchers to design and perform these assays for this compound.

Data Presentation

Quantitative data from cell viability assays are typically presented in tables to facilitate comparison of the cytotoxic or anti-proliferative effects of the test compound across different cell lines or conditions. The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments.

Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 (Breast Cancer) | MTT | 48 | Data to be determined |

| A549 (Lung Cancer) | MTT | 48 | Data to be determined |

| PC-3 (Prostate Cancer) | MTS | 72 | Data to be determined |

| HEK293 (Normal Kidney) | MTS | 72 | Data to be determined |

This table is a template for presenting experimental results. Actual values need to be determined empirically.

Experimental Workflow

The general workflow for assessing the effect of a compound like this compound on cell viability using either MTT or MTS assays involves several key steps from cell culture to data analysis.

References

Application Notes and Protocols for Urolignoside in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolignoside, a naturally occurring lignan, and its metabolites, such as Urolithin A, have garnered significant interest in the scientific community for their potential therapeutic applications. These compounds have demonstrated promising anticancer and anti-inflammatory properties in preclinical studies. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound and its derivatives in cell culture models. The following sections will cover quantitative data on their biological activities, step-by-step protocols for key cellular assays, and visualizations of relevant signaling pathways.

Data Presentation

The biological activity of urolignosides and their metabolites can be quantified to determine their efficacy. Below are tables summarizing the inhibitory concentration (IC50) values and other quantitative data for Urolithin A, a key metabolite, in various cell culture-based assays.

Table 1: Anticancer Activity of Urolithin A

| Cell Line | Assay Type | Measured Parameter | Result | Positive Control |

| HTB-26 (Breast Cancer) | Crystal Violet Assay | IC50 | 10 - 50 µM[1] | Doxorubicin |

| PC-3 (Prostate Cancer) | Crystal Violet Assay | IC50 | 10 - 50 µM[1] | Doxorubicin |

| HepG2 (Liver Cancer) | Crystal Violet Assay | IC50 | 10 - 50 µM[1] | 5-Fluorouracil |

| HCT116 (Colon Cancer) | Crystal Violet Assay | IC50 | 22.4 µM | 5-Fluorouracil |

| SK-N-BE(2) (Neuroblastoma) | Hoechst/PI Staining | % Cell Death (at 20 µM) | 43.6%[2] | Staurosporine |

| SH-SY5Y (Neuroblastoma) | Annexin V-FITC/PI | % Apoptotic Cells | Dose-dependent increase[2] | Camptothecin |

| HK-1 (Nasopharyngeal Carcinoma) | Sub-G1 Analysis | % Apoptotic Cells (at 15 µM) | 17.7% | Cisplatin |

Table 2: Anti-inflammatory Activity of Urolithin A

| Cell Line/System | Assay Type | Measured Parameter | Result | Positive Control |

| In vitro COX-2 Assay | Enzyme Inhibition | IC50 | 44.04 µg/mL | Celecoxib |

| Bovine Serum Albumin | Protein Denaturation | % Inhibition (at 500 µg/mL) | 37.6 ± 0.1% | Diclofenac |

| Egg Albumin | Protein Denaturation | % Inhibition (at 500 µg/mL) | 43.2 ± 0.07% | Diclofenac |

| RAW 264.7 (Macrophages) | Griess Assay (LPS-stimulated) | % Inhibition of NO Production | Concentration-dependent | L-NAME |

| RAW 264.7 (Macrophages) | ELISA (LPS-stimulated) | TNF-α levels (pg/mL) | Concentration-dependent decrease | Dexamethasone |

Experimental Protocols